
N-(1-(1,2,5-チアゾール-3-イル)ピペリジン-4-イル)-6-イソプロポキシニコチンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. Additionally, several future directions for research will be discussed.
作用機序
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide selectively inhibits several kinases that are involved in the regulation of immune and cancer cells, including BTK, FLT3, and JAK1. By inhibiting these kinases, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide can block several signaling pathways that are critical for the survival and proliferation of cancer and immune cells.
Biochemical and Physiological Effects
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide has been shown to induce cell death in cancer cells and inhibit the proliferation of immune cells. Additionally, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide has been shown to decrease the production of several cytokines that are involved in the regulation of immune responses. These effects suggest that N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide may have potential as a therapeutic agent for the treatment of cancer and autoimmune diseases.
実験室実験の利点と制限
One advantage of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide is its specificity for several kinases that are involved in the regulation of immune and cancer cells. This specificity allows for targeted inhibition of these kinases, which may reduce the risk of off-target effects. However, one limitation of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide is its relatively short half-life, which may limit its efficacy in vivo.
将来の方向性
Several future directions for research on N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide include the development of more potent and selective inhibitors of BTK, FLT3, and JAK1, as well as the identification of biomarkers that can predict response to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide. Additionally, further studies are needed to determine the optimal dosing and scheduling of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide for the treatment of cancer and autoimmune diseases. Finally, the potential use of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide in combination with other therapies, such as immune checkpoint inhibitors, should be explored.
合成法
The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide involves a multi-step process that begins with the reaction of 1,2,5-thiadiazole-3-carboxylic acid with piperidine to form 1-(1,2,5-thiadiazol-3-yl)piperidine. The resulting compound is then reacted with 6-chloronicotinic acid to form N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-chloronicotinamide, which is then converted to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide through a series of additional steps involving isopropoxylation and deprotection.
科学的研究の応用
医薬品化学: 抗がん剤への応用
この化合物に含まれるチアゾール部分は、その抗がん作用で知られています。これは、特定のがん細胞を標的にするためのファーマコフォアの一部として使用できます。 さまざまな置換基を持つ誘導体を設計および合成する能力により、がん細胞の増殖と生存を阻害できる標的療法の開発が可能になります .
神経薬理学: ムスカリン性アセチルコリン受容体拮抗作用
この化合物は、神経薬理学、特にムスカリン性アセチルコリン受容体拮抗薬として潜在的な用途があります。 これは、神経疾患の研究や脳におけるムスカリン性受容体の密度と分布の評価のための陽電子放出断層撮影(PET)トレーサーの合成に使用できます .
エネルギー材料: 高エネルギーコア分子
1,2,5-チアゾール部分は、フラザンとしても知られており、高エネルギー材料の作成に使用できます。これらの材料は、そのエネルギー特性と推進剤や爆薬での潜在的な用途のために注目されています。 この化合物の構造により、酸素バランスが良く、生成熱が正の誘導体の設計が可能になります .
血管拡張薬の開発
チアゾールの誘導体は、血管拡張薬として研究されてきました。問題の化合物は、血管平滑筋を弛緩させることで血流を促進するように改変できます。 この用途は、改善された血流が不可欠な心臓血管疾患の治療において特に関連しています .
抗けいれん薬の設計
チアゾールは、抗けいれん作用で知られています。この化合物は、新規抗けいれん薬の開発のためのリード構造として役立ちます。 特定の神経経路を標的にすることで、発作やその他のタイプのけいれんを制御するのに役立ちます .
糖尿病治療
この化合物に含まれるチアゾールなど、チアゾールの構造的特徴は、抗糖尿病効果と関連付けられています。 この用途に関する研究により、さまざまな作用機序を通じて血糖値を調節する新規抗糖尿病薬の開発につながる可能性があります .
特性
IUPAC Name |
6-propan-2-yloxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-11(2)23-15-4-3-12(9-17-15)16(22)19-13-5-7-21(8-6-13)14-10-18-24-20-14/h3-4,9-11,13H,5-8H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRHUBGEHHRSPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
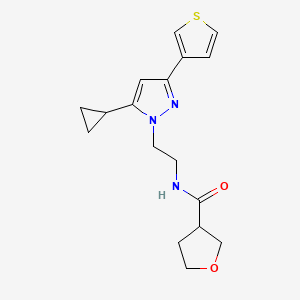
![2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2354081.png)
![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2354082.png)
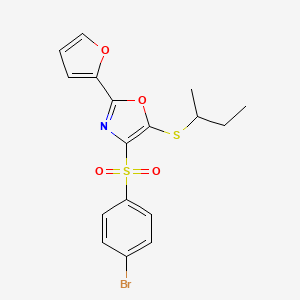
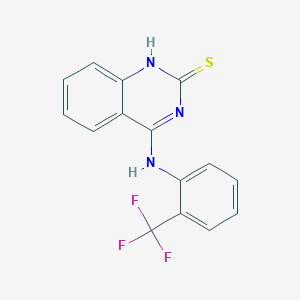
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2354089.png)
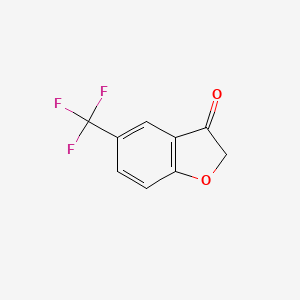
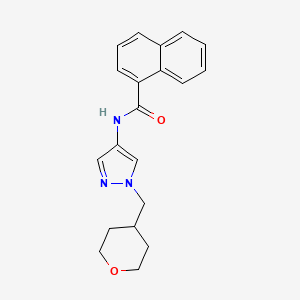
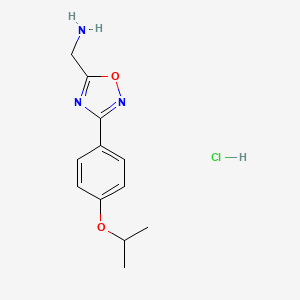
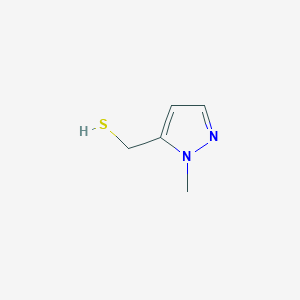
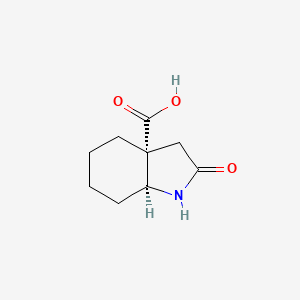
![5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2354099.png)
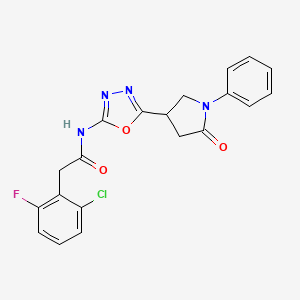
![1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-[2-(3-methyl-2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2354102.png)
